

Application Notes and Protocols for Detecting Lipid Accumulation in Yeast

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Compound of Interest

Compound Name: **Solvent green 3**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the detection and quantification of lipid accumulation in yeast, a critical area of research in biotechnology, drug discovery, and metabolic engineering. While this document focuses on established and validated methods using fluorescent dyes, it also addresses the properties of **Solvent Green 3** and its current applicability in this context.

Introduction to Lipid Accumulation in Yeast

Yeast, particularly oleaginous species like *Saccharomyces cerevisiae* and *Yarrowia lipolytica*, are powerful model organisms for studying lipid metabolism. They accumulate neutral lipids, primarily in the form of triacylglycerols (TAGs) and sterol esters (SEs), within specialized organelles called lipid droplets (LDs). The study of these lipid stores is crucial for understanding metabolic pathways, developing cell factories for biofuel and oleochemical production, and for screening drugs that may modulate lipid metabolism.

Established Methods for Lipid Droplet Staining in Yeast

Two of the most widely used and well-characterized fluorescent dyes for visualizing and quantifying lipid droplets in yeast are BODIPY 493/503 and Nile Red. Below are detailed protocols for their application.

Application Note 1: BODIPY 493/503 Staining for High-Resolution Imaging of Lipid Droplets

BODIPY 493/503 is a lipophilic dye that exhibits bright green fluorescence in a nonpolar environment, making it an excellent probe for staining neutral lipids within lipid droplets. It is known for its high quantum yield, photostability, and narrow emission spectrum, which minimizes spectral overlap in multi-labeling experiments.

Quantitative Data Summary

Parameter	Value	Reference
Dye	BODIPY 493/503	[1]
Stock Solution Concentration	1 mg/mL in anhydrous DMSO	[2]
Working Concentration	0.1 - 2 μ M	[3][4]
Excitation Wavelength (λ_{ex})	~493 nm	[1]
Emission Wavelength (λ_{em})	~503 nm (500-530 nm range)	[1]
Incubation Time	10 - 30 minutes	[4]
Incubation Temperature	Room Temperature or 37°C	[3]

Experimental Protocol

Materials:

- Yeast culture
- BODIPY 493/503 (Thermo Fisher Scientific, or equivalent)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Microcentrifuge tubes
- Microscope slides and coverslips

- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

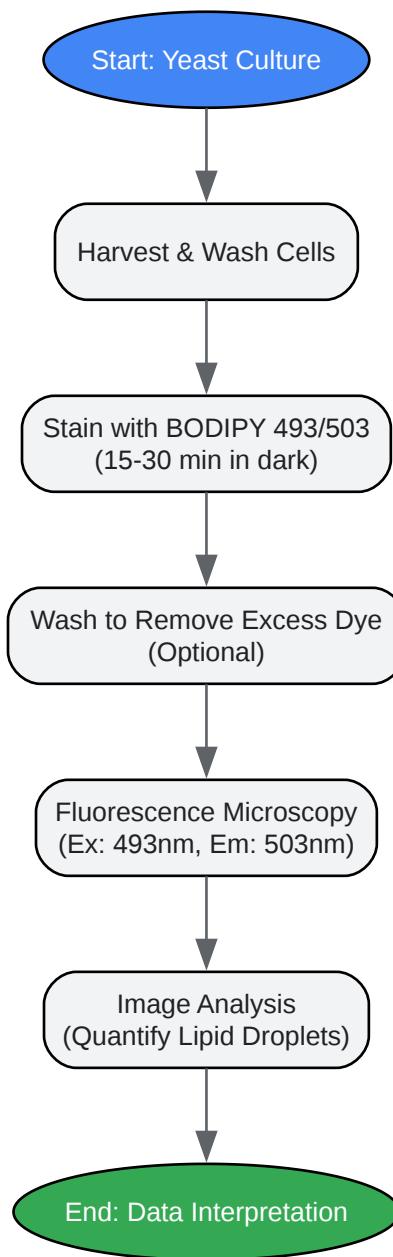
Procedure:

- Yeast Cell Preparation:
 - Grow yeast cells to the desired growth phase (e.g., mid-log or stationary phase).
 - Harvest 1-5 mL of the yeast culture by centrifugation at 3,000 x g for 5 minutes.
 - Wash the cell pellet once with 1 mL of PBS and resuspend in 1 mL of PBS.
- Staining:
 - Prepare a fresh working solution of BODIPY 493/503 in PBS from a 1 mg/mL stock in DMSO. A final concentration of 1 µg/mL (approximately 2 µM) is a good starting point.[3]
 - Add the BODIPY 493/503 working solution to the yeast cell suspension.
 - Incubate the cells in the dark at room temperature for 15-30 minutes.[4]
- Washing (Optional but Recommended):
 - Centrifuge the stained cells at 3,000 x g for 5 minutes.
 - Remove the supernatant and resuspend the cell pellet in 1 mL of fresh PBS to remove excess dye.
- Imaging:
 - Mount a small volume (5-10 µL) of the stained cell suspension onto a microscope slide and cover with a coverslip.
 - Visualize the cells using a fluorescence microscope with a filter set appropriate for BODIPY 493/503 (excitation ~493 nm, emission ~503 nm). Lipid droplets will appear as bright green fluorescent puncta within the cells.

Data Analysis

Image analysis software such as ImageJ or Fiji can be used to quantify the number, size, and fluorescence intensity of lipid droplets per cell.

Experimental Workflow



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Caption: BODIPY 493/503 Staining Workflow.

Application Note 2: Nile Red Staining for Quantification of Neutral Lipids

Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its environment. In a hydrophobic environment like that of lipid droplets, it fluoresces intensely in the yellow-gold range, while in a more polar environment like the cytoplasm, its fluorescence is shifted to the red. This property allows for the specific detection of neutral lipid stores.[\[5\]](#)

Quantitative Data Summary

Parameter	Value	Reference
Dye	Nile Red	
Stock Solution Concentration	0.1 - 1 mg/mL in acetone or DMSO	[6]
Working Concentration	0.1 - 5 μ g/mL	[7] [8]
Excitation Wavelength (λ_{ex})	488 nm or 543 nm	[1]
Emission Wavelength (λ_{em})	550 - 650 nm (for neutral lipids)	[1]
Incubation Time	5 - 30 minutes	[7] [8]
Incubation Temperature	Room Temperature	

Experimental Protocol

Materials:

- Yeast culture
- Nile Red
- Acetone or DMSO
- Phosphate-Buffered Saline (PBS), pH 7.4

- 96-well black, clear-bottom microplates (for quantitative analysis)
- Fluorescence microplate reader or fluorescence microscope

Procedure for Microplate-Based Quantification:

- Yeast Cell Preparation:
 - Grow and harvest yeast cells as described for BODIPY staining.
 - Resuspend the cells in PBS and adjust the optical density at 600 nm (OD600) to a standardized value (e.g., 1.0).
- Staining:
 - Prepare a fresh working solution of Nile Red in PBS. It is recommended to first dilute the stock solution in a solvent like DMSO to aid solubility before adding to the aqueous buffer.
 - In a 96-well black microplate, add 100 μ L of the cell suspension per well.
 - Add 1 μ L of the Nile Red working solution to each well and mix gently. The final concentration should be optimized, but a starting point of 1 μ g/mL is common.^[8]
 - Incubate the plate in the dark at room temperature for 10-30 minutes. Fluorescence stabilization can vary between strains and conditions, so a time-course experiment is recommended.
- Fluorescence Measurement:
 - Measure the fluorescence using a microplate reader with excitation set to ~488-550 nm and emission to ~570-630 nm.
 - Include control wells with unstained cells to measure background fluorescence.

Procedure for Microscopy:

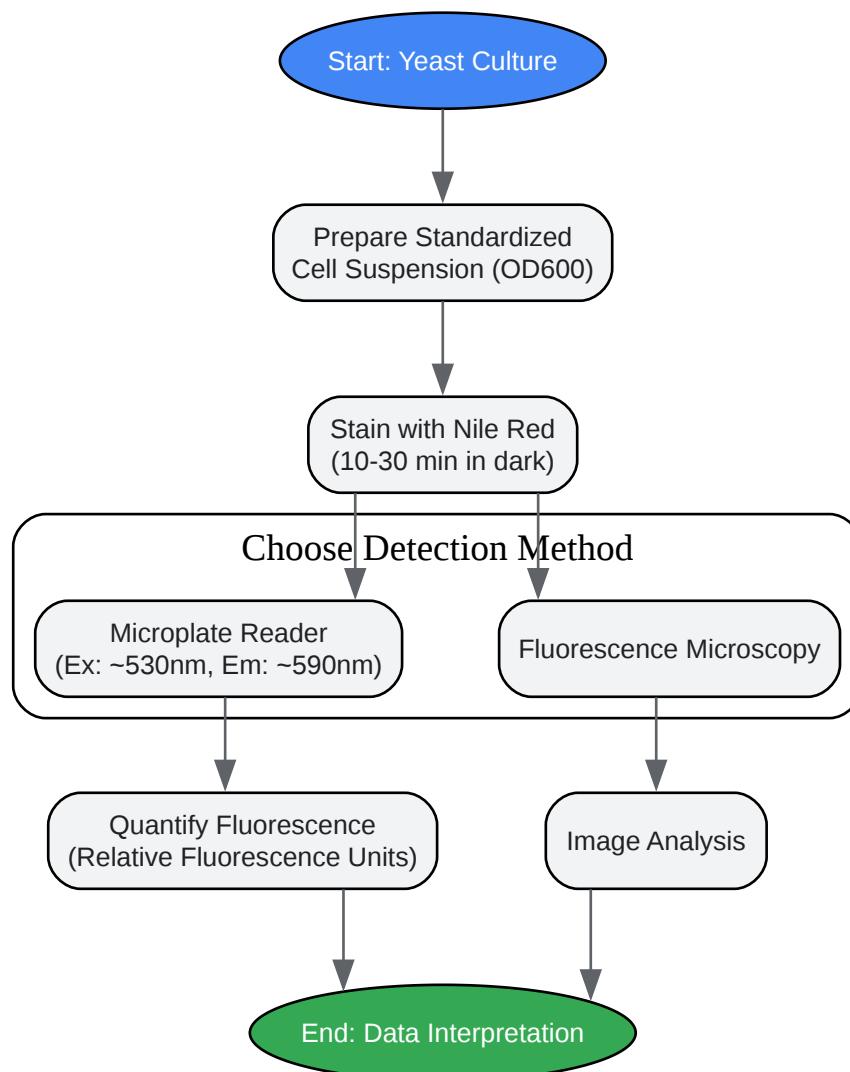
- Follow the same cell preparation and staining steps as above.

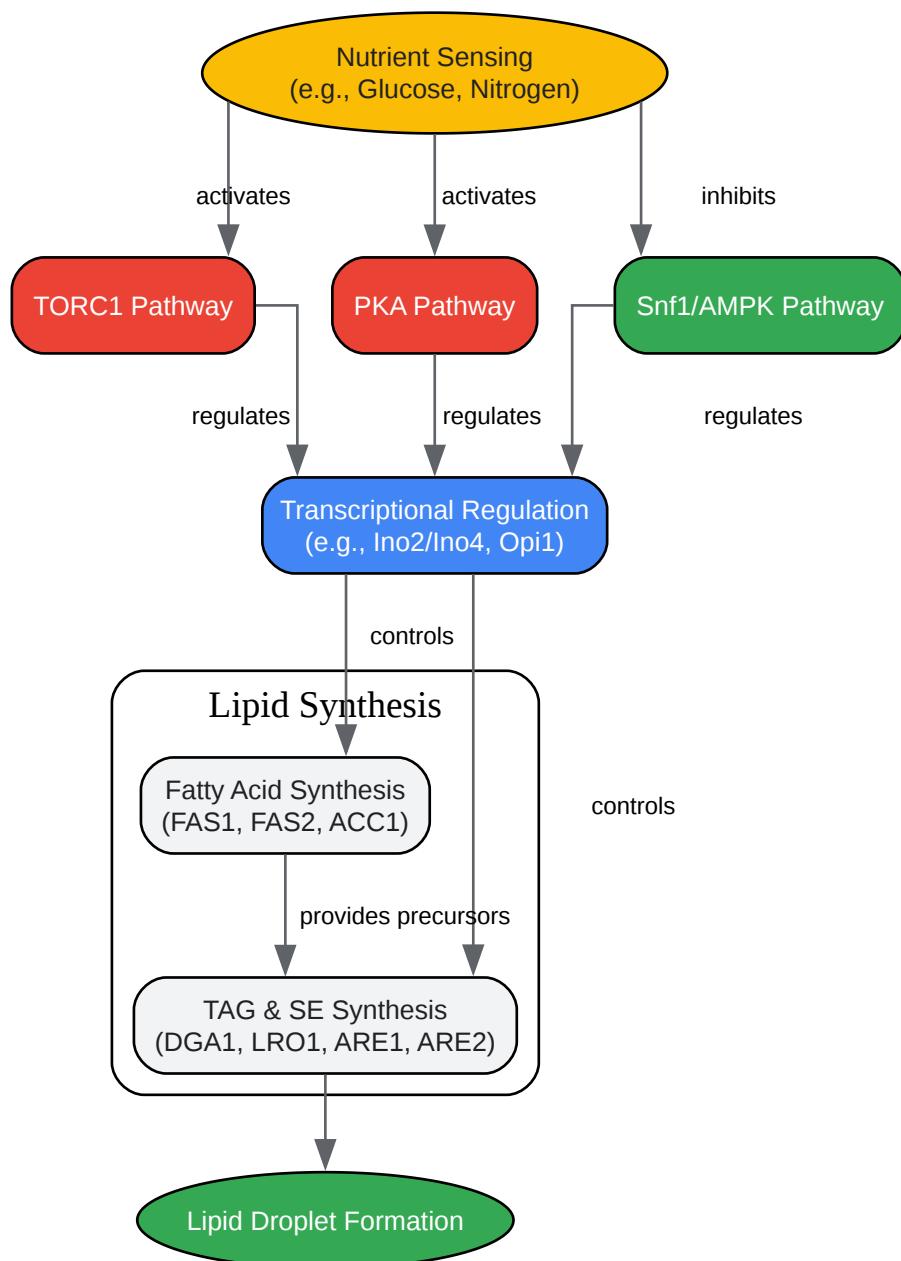
- After incubation, mount the cells on a microscope slide and visualize using a fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine channel). Lipid droplets will appear as bright yellow-gold structures.

Data Analysis

For quantitative data from a plate reader, subtract the background fluorescence from the stained cell fluorescence. The resulting relative fluorescence units (RFU) can be correlated with lipid content, often normalized to cell number or OD600. For microscopy, image analysis can be performed as with BODIPY 493/503.

Experimental Workflow





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